Cas no 1214343-43-7 (2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid)

2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid is a versatile organic compound with distinct structural features. It offers a pyridin-4-yl moiety and a trifluoromethyl group, which confer significant electronic and steric properties. This compound is suitable for a variety of synthetic applications due to its functional groups and stability.
2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid structure
1214343-43-7 structure
商品名:2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid
CAS番号:1214343-43-7
MF:C14H10F3NO2
メガワット:281.229914188385
CID:4984898

2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-(pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid
    • 2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid
    • インチ: 1S/C14H10F3NO2/c15-14(16,17)11-2-1-10(7-13(19)20)12(8-11)9-3-5-18-6-4-9/h1-6,8H,7H2,(H,19,20)
    • InChIKey: YRUZOWNYWNYYID-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(CC(=O)O)=C(C2C=CN=CC=2)C=1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 340
  • トポロジー分子極性表面積: 50.2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013006626-1g
2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid
1214343-43-7 97%
1g
$1579.40 2023-09-04
Alichem
A013006626-500mg
2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid
1214343-43-7 97%
500mg
$823.15 2023-09-04
Alichem
A013006626-250mg
2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid
1214343-43-7 97%
250mg
$504.00 2023-09-04

2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid 関連文献

2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acidに関する追加情報

Introduction to 2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214343-43-7)

2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1214343-43-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a pyridine core fused with a phenyl ring substituted with a trifluoromethyl group, making it a promising candidate for various biological and chemical applications.

The structural framework of 2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid incorporates several key functional groups that contribute to its unique chemical properties and biological activity. The presence of a pyridine ring at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring enhances its potential as an intermediate in drug synthesis. Additionally, the acetic acid moiety at one end of the molecule suggests its utility in forming esters or amides, which are common modifications in drug development.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Pyridine derivatives, in particular, have been extensively studied due to their diverse biological activities and favorable pharmacokinetic profiles. The incorporation of a trifluoromethyl group into aromatic rings is a well-established strategy to improve metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid an attractive scaffold for designing small-molecule drugs targeting various diseases.

In the context of contemporary research, 2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid has been explored as a potential precursor in the synthesis of inhibitors for enzymes involved in inflammatory pathways. For instance, studies have demonstrated its utility in generating compounds that modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in inflammation and pain signaling. The trifluoromethyl group enhances the binding affinity of such derivatives to COX enzymes, leading to more potent and selective inhibition.

Furthermore, the pyridine moiety in 2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid provides a hydrogen bonding site that can interact with polar residues in biological targets, improving drug-receptor interactions. This feature has been leveraged in designing kinase inhibitors, where precise binding to active sites is essential for therapeutic efficacy. The acetic acid group also offers flexibility for further chemical modifications, allowing researchers to fine-tune properties such as solubility and bioavailability.

Emerging research also suggests that pyridine-trifluoromethylphenyl hybrids like 2-(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)acetic acid may exhibit antioxidant and anti-cancer properties. The trifluoromethyl group is known to stabilize radical intermediates, making these compounds effective antioxidants. Additionally, their ability to disrupt protein-protein interactions and inhibit key signaling pathways has positioned them as candidates for cancer therapy. Preclinical studies have shown promising results in cell culture and animal models, warranting further investigation into their therapeutic potential.

The synthesis of 2-(2((Pyridin-4-yl)-4((trifluoromethyl)phenyl))acetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the pyridine and phenyl rings, followed by functionalization with the trifluoromethyl group via halogenation and metalation strategies. The final step often involves hydrolysis or oxidation to introduce the acetic acid functionality.

The growing interest in fluorinated compounds stems from their ability to modulate physicochemical properties significantly with minimal structural changes. The electron-withdrawing nature of fluorine atoms increases metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes. This characteristic is particularly valuable in drug development, where prolonged half-life can enhance therapeutic efficacy while reducing dosing frequency.

In conclusion, 2-(2((Pyridin-4-yl)-4((trifluoromethyl)phenyl))acetic acid (CAS No. 1214343-43-7) represents a compelling example of how structural complexity can be leveraged to develop biologically active molecules. Its unique combination of functional groups makes it a versatile intermediate for pharmaceutical synthesis, with potential applications ranging from anti-inflammatory agents to anticancer drugs. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play a pivotal role in shaping future therapeutics.

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